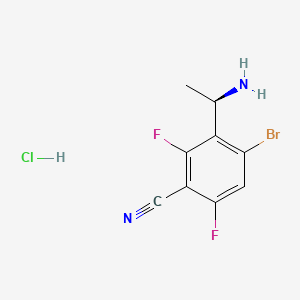
(R)-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is a chemical compound with a complex structure that includes an aminoethyl group, bromine, and difluorobenzonitrile
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride typically involves multiple steps. One common method includes the bromination of a precursor compound followed by the introduction of the aminoethyl group. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and advanced purification techniques. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
化学反応の分析
Types of Reactions
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride can undergo various chemical reactions, including:
Oxidation: This reaction can modify the aminoethyl group, potentially leading to the formation of different functional groups.
Reduction: Reduction reactions can be used to alter the bromine or difluorobenzonitrile components.
Substitution: The compound can participate in substitution reactions where one of its functional groups is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro compounds, while reduction could produce amines or other reduced forms of the original compound.
科学的研究の応用
Chemistry
In chemistry, ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of derivatives with specific properties.
Biology
In biological research, this compound can be used to study the effects of bromine and fluorine substitutions on biological activity. It may serve as a model compound for understanding the interactions between similar molecules and biological systems.
Medicine
In medicine, ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride has potential applications in drug development. Its unique structure may allow it to interact with specific biological targets, making it a candidate for therapeutic research.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific chemical properties. Its reactivity and stability make it suitable for various applications, including the production of specialty chemicals.
作用機序
The mechanism of action of ®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride involves its interaction with specific molecular targets. The aminoethyl group may interact with enzymes or receptors, while the bromine and fluorine atoms can influence the compound’s binding affinity and specificity. The exact pathways and targets depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
®-3-(1-Aminoethyl)benzonitrile hydrochloride: This compound lacks the bromine and fluorine substitutions, making it less reactive in certain contexts.
4-Bromophenyl 4-bromobenzoate: This compound has similar bromine substitutions but lacks the aminoethyl and difluorobenzonitrile components.
Other difluorobenzonitrile derivatives: These compounds may share some chemical properties but differ in their specific functional groups and reactivity.
Uniqueness
®-3-(1-Aminoethyl)-4-bromo-2,6-difluorobenzonitrile hydrochloride is unique due to its combination of aminoethyl, bromine, and difluorobenzonitrile groups. This combination provides a distinct set of chemical properties that can be leveraged in various scientific and industrial applications.
特性
分子式 |
C9H8BrClF2N2 |
|---|---|
分子量 |
297.53 g/mol |
IUPAC名 |
3-[(1R)-1-aminoethyl]-4-bromo-2,6-difluorobenzonitrile;hydrochloride |
InChI |
InChI=1S/C9H7BrF2N2.ClH/c1-4(14)8-6(10)2-7(11)5(3-13)9(8)12;/h2,4H,14H2,1H3;1H/t4-;/m1./s1 |
InChIキー |
VQTNWBNSCQWISA-PGMHMLKASA-N |
異性体SMILES |
C[C@H](C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
正規SMILES |
CC(C1=C(C=C(C(=C1F)C#N)F)Br)N.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


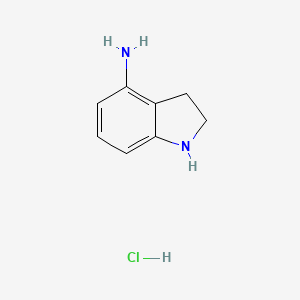


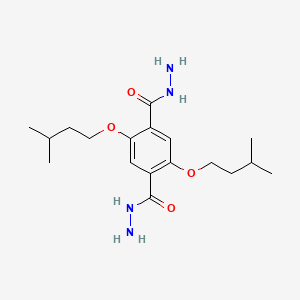
![Methyl 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-5-carboxylate hydrochloride](/img/structure/B13652881.png)
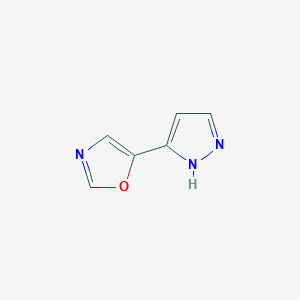


![2-Bromo-4-methylimidazo[1,5-a]pyrimidine-8-carboxylic acid](/img/structure/B13652901.png)
![7H-Pyrrolo[2,3-d]pyrimidine, 4-chloro-5-iodo-7-(2,3,5-tri-O-benzoyl-|A-D-ribofuranosyl)-](/img/structure/B13652907.png)


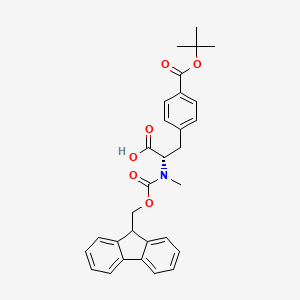
![1-(6-Amino-1H-benzo[d]imidazol-4-yl)ethanone](/img/structure/B13652934.png)
